molecular formula C9H7ClF2O2 B13604665 2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one CAS No. 1214377-17-9

2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one

Cat. No.: B13604665
CAS No.: 1214377-17-9
M. Wt: 220.60 g/mol
InChI Key: ZHFJLYQIVYWYTJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one is an organic compound with the molecular formula C9H7ClF2O2 It is a chlorinated ethanone derivative with a difluoromethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one typically involves the reaction of 3-(difluoromethoxy)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

3-(difluoromethoxy)benzene+chloroacetyl chlorideAlCl3This compound\text{3-(difluoromethoxy)benzene} + \text{chloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 3-(difluoromethoxy)benzene+chloroacetyl chlorideAlCl3​​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2-chloro-1-(3-(difluoromethoxy)phenyl)ethanol.

    Oxidation: Formation of 2-chloro-1-(3-(difluoromethoxy)phenyl)acetic acid.

Scientific Research Applications

2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3,4-difluorophenyl)ethanone
  • 2-Chloro-1-(3-chloro-4-(difluoromethoxy)phenyl)ethanone
  • 2-Chloro-1-(3-(trifluoromethoxy)phenyl)ethanone

Uniqueness

2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific desired properties, such as increased lipophilicity or altered reactivity.

Properties

CAS No.

1214377-17-9

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

2-chloro-1-[3-(difluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H7ClF2O2/c10-5-8(13)6-2-1-3-7(4-6)14-9(11)12/h1-4,9H,5H2

InChI Key

ZHFJLYQIVYWYTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)CCl

Origin of Product

United States

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